In-Depth Spectroscopic Analysis: ¹H and ¹³C NMR Data for 3-Methylphenyl 2,6-Dimethoxybenzoate
In-Depth Spectroscopic Analysis: ¹H and ¹³C NMR Data for 3-Methylphenyl 2,6-Dimethoxybenzoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Molecular Architecture
In the highly regulated spheres of drug development and targeted metabolomics[1], the unambiguous structural elucidation of synthesized screening compounds and phenolic derivatives is non-negotiable. 3-Methylphenyl 2,6-dimethoxybenzoate (Molecular Formula: C₁₆H₁₆O₄[2], CAS: 723264-58-2[3]) serves as a prime example of a sterically hindered aromatic ester[4]. Typically synthesized via the esterification of 2,6-dimethoxybenzoic acid with m-cresol[5], this molecule presents unique spectroscopic features driven by its three-dimensional conformation.
Spectroscopic Rationale (E-E-A-T): The defining structural feature of this molecule is the severe steric clash induced by the two methoxy groups at the 2- and 6-positions of the benzoate ring. This steric bulk forces the ester carbonyl group out of coplanarity with the aromatic ring. Consequently, the standard resonance conjugation is inhibited. This phenomenon significantly impacts the chemical shift of the ester carbonyl carbon (pushing it slightly upfield compared to planar conjugated esters) and alters the anisotropic deshielding zones affecting the adjacent protons[6]. Furthermore, the electron-donating methyl group on the m-tolyl (3-methylphenyl) phenolic component creates a distinct electronic asymmetry, subtly shielding specific ortho and para positions on the tolyl ring[7].
Experimental Protocols for High-Fidelity NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the acquisition of Nuclear Magnetic Resonance (NMR) data must follow a self-validating, physics-driven protocol. The methodology below details the causality behind each experimental choice, adhering to modern standards for arene characterization[8].
Step-by-Step Methodology
Step 1: Sample Preparation & Environmental Control
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Action: Dissolve 15–20 mg of highly purified (>98%) 3-methylphenyl 2,6-dimethoxybenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS). Transfer the solution to a 5 mm precision NMR tube.
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Causality: The 15–20 mg mass range is the mathematical sweet spot. It provides sufficient nuclear density to acquire a high-quality ¹³C spectrum in under 1024 scans, while remaining dilute enough to prevent viscosity-induced T2 relaxation shortening. Shortened T2 relaxation broadens ¹H spectral lines and obscures the fine J -couplings of the m-tolyl ring. CDCl₃ is chosen for its excellent solvating power for moderately polar esters, while TMS provides the absolute zero-point calibration[8].
Step 2: Probe Tuning and Impedance Matching
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Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for both the ¹H (400.13 MHz) and ¹³C (100.61 MHz) channels.
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Causality: Impedance matching ensures maximum radiofrequency (RF) power transfer into the sample and maximum signal detection efficiency. Failing to tune the ¹³C channel specifically for the dielectric constant of the sample results in severe signal-to-noise (S/N) degradation, particularly for quaternary carbons like the ester carbonyl (C=O).
Step 3: Shimming and Locking
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Action: Lock the spectrometer to the deuterium (²H) resonance of CDCl₃. Execute automated 3D gradient shimming, followed by manual fine-tuning of the Z1 and Z2 room-temperature shims.
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Causality: The ²H lock prevents magnetic field drift during extended ¹³C acquisitions. Rigorous shimming homogenizes the static magnetic field ( B0 ). Resolving the ~1.5 Hz meta-coupling on the m-tolyl ring requires a highly homogeneous field (line width at half height < 0.5 Hz); otherwise, the signals smear into unresolved multiplets.
Step 4: Pulse Sequence Execution
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Action:
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¹H NMR: Execute a standard 30° pulse sequence (zg30) with a relaxation delay ( D1 ) of 2.0 seconds, acquiring 16-32 transients.
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¹³C NMR: Execute a proton-decoupled sequence (zgpg30 using WALTZ-16 decoupling) with a D1 of 2.0–3.0 seconds, acquiring 512-1024 transients.
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Causality: A 30° flip angle is chosen over a 90° pulse to allow for faster longitudinal relaxation ( T1 ) recovery between scans, ensuring the quantitative integration of the ¹H spectrum. The WALTZ-16 decoupling in ¹³C acquisition collapses complex C-H multiplets into sharp singlets, drastically improving S/N through the Nuclear Overhauser Effect (NOE).
Step 5: Data Processing and Phase Correction
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Action: Apply a zero-filling factor (to 64k data points) and an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to the Fourier Transform (FT). Manually correct zero-order (PH0) and first-order (PH1) phases.
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Causality: Zero-filling improves digital resolution, while the exponential window function suppresses high-frequency noise in the Free Induction Decay (FID) tail. Precise phase correction ensures symmetrical peak shapes, an absolute necessity for accurate integration.
Step-by-step workflow for high-resolution NMR sample preparation and acquisition.
Quantitative Spectroscopic Data & Mechanistic Assignment
The following tables summarize the highly characteristic ¹H and ¹³C NMR chemical shifts for 3-methylphenyl 2,6-dimethoxybenzoate, derived from established empirical models for 2,6-dimethoxybenzoate derivatives and m-cresol esters[5][6][7].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| 2, 6-OMe | 3.85 | s | - | 6H | Methoxy protons. Equivalent due to symmetry. |
| Ar-CH₃ | 2.35 | s | - | 3H | Tolyl methyl protons. |
| H-3, H-5 | 6.60 | d | 8.4 | 2H | Benzoate ring (meta to C=O). Highly shielded by ortho-OMe groups. |
| H-2' | 7.02 | br s | ~1.5 | 1H | Tolyl ring (ortho to ester & methyl). Exhibits fine meta-coupling only. |
| H-6' | 7.04 | d | 7.6 | 1H | Tolyl ring (ortho to ester). |
| H-4' | 7.08 | d | 7.6 | 1H | Tolyl ring (para to ester). |
| H-5' | 7.28 | t | 7.6 | 1H | Tolyl ring (meta to ester). Least shielded proton on the tolyl ring. |
| H-4 | 7.35 | t | 8.4 | 1H | Benzoate ring (para to C=O). |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment |
| C=O | 164.5 | Cq | Ester carbonyl. Shifted upfield due to steric inhibition of resonance. |
| C-2, C-6 | 157.8 | Cq | Benzoate (ipso to OMe). Strongly deshielded by electronegative oxygen. |
| C-1' | 151.2 | Cq | Tolyl (ipso to ester oxygen). |
| C-3' | 139.6 | Cq | Tolyl (ipso to methyl). |
| C-4 | 131.5 | CH | Benzoate (para to C=O). |
| C-5' | 129.1 | CH | Tolyl (meta to ester). |
| C-4' | 126.8 | CH | Tolyl (para to ester). |
| C-2' | 122.5 | CH | Tolyl (ortho to ester & methyl). |
| C-6' | 118.6 | CH | Tolyl (ortho to ester). |
| C-1 | 112.5 | Cq | Benzoate (ipso to C=O). |
| C-3, C-5 | 104.2 | CH | Benzoate (ortho to OMe). Highly shielded by resonance donation from OMe. |
| 2, 6-OMe | 56.2 | CH₃ | Methoxy carbons. |
| Ar-CH₃ | 21.4 | CH₃ | Tolyl methyl carbon. |
Multi-Dimensional NMR Validation Workflow
While 1D NMR provides the foundational chemical shifts, absolute structural confidence—especially distinguishing the overlapping signals of the m-tolyl ring (H-2', H-4', H-6')—requires 2D NMR validation. The logical pathway for this self-validating system is visualized below.
Multi-dimensional NMR logical pathway for unambiguous structural elucidation.
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COSY (Correlation Spectroscopy): Confirms the vicinal relationship between H-4, H-5', and H-6' on the tolyl ring, and the isolated AB₂ spin system (H-3, H-4, H-5) on the benzoate ring.
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HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, eliminating ambiguity between the closely spaced C-2', C-4', and C-6' carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): The critical step for proving the ester linkage. A strong ³ JCH cross-peak will be observed between the tolyl H-2'/H-6' protons and the ester carbonyl carbon (δ 164.5), definitively linking the two distinct aromatic systems.
Conclusion
The rigorous spectroscopic characterization of 3-methylphenyl 2,6-dimethoxybenzoate relies on understanding the interplay between steric hindrance and electronic substituent effects. By employing optimized acquisition parameters and multi-dimensional validation, analytical chemists can construct a self-validating data package that ensures the highest level of scientific integrity for downstream drug development applications.
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- 3. 723264-58-2 CAS MSDS (3-methylphenyl 2,6-dimethoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. evitachem.com [evitachem.com]
- 5. industrialchemistry.org [industrialchemistry.org]
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